molecular formula C21H25N3O3S B11223010 2'-(2-methoxyethyl)-1'-oxo-N-(1,3-thiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

2'-(2-methoxyethyl)-1'-oxo-N-(1,3-thiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11223010
M. Wt: 399.5 g/mol
InChI Key: REDCZMLFEPNOEE-UHFFFAOYSA-N
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Description

2’-(2-methoxyethyl)-1’-oxo-N-(1,3-thiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(2-methoxyethyl)-1’-oxo-N-(1,3-thiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps. One common method includes the reaction of a cyclohexane derivative with an isoquinoline derivative under specific conditions to form the spirocyclic core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2’-(2-methoxyethyl)-1’-oxo-N-(1,3-thiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2’-(2-methoxyethyl)-1’-oxo-N-(1,3-thiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-(2-methoxyethyl)-1’-oxo-N-(1,3-thiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxyethyl) [1- (1,3-thiazol-2-yl)ethyl]amine hydrochloride
  • 2-噻唑乙胺 (2-thiazol-2-yl-ethylamine)

Uniqueness

Compared to similar compounds, 2’-(2-methoxyethyl)-1’-oxo-N-(1,3-thiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. This structural feature can enhance its stability and reactivity, making it a valuable compound for various applications .

Biological Activity

The compound 2'-(2-methoxyethyl)-1'-oxo-N-(1,3-thiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is a complex organic molecule notable for its unique spirocyclic structure that integrates isoquinoline and thiazole elements. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties.

Structural Characteristics

This compound features several key structural components:

  • Methoxyethyl Group : Enhances solubility and may influence biological interactions.
  • Thiazole Moiety : Known for its role in various biological activities, including enzyme inhibition.
  • Carboxamide Functional Group : Contributes to the compound's polar character and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the Spirocyclic Framework : Utilizing cyclization reactions to create the spiro linkage.
  • Introduction of Functional Groups : Employing methods such as acylation or alkylation to incorporate the methoxyethyl and thiazole groups.

Optimizing these synthetic routes is crucial for achieving high yields and purity, potentially employing techniques like continuous flow reactors.

Antimicrobial Properties

Preliminary studies indicate that the compound exhibits significant antimicrobial activity. The thiazole moiety is particularly noteworthy for its potential interactions with proteins involved in cellular signaling pathways, which could enhance its efficacy against various pathogens.

Anticancer Activity

Research suggests that the compound may possess anticancer properties. Its unique structural features allow it to selectively bind to specific biological targets, potentially modulating pathways involved in cancer progression. For instance, compounds with similar structures have been shown to inhibit key enzymes associated with tumor growth.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The thiazole group may interact with enzymes or receptors critical in disease pathways.
  • The spirocyclic structure could facilitate selective binding to target sites, enhancing therapeutic efficacy.

Case Studies

Several case studies have explored the biological activity of structurally related compounds. For example:

  • A study on a thiazole-containing isoquinoline derivative demonstrated potent inhibitory effects on human nucleotide pyrophosphatase/phosphodiesterase enzymes, which are implicated in various diseases .
  • Another research highlighted the anticancer activity of similar spirocyclic compounds against multiple cancer cell lines, indicating a promising therapeutic potential .

Comparative Analysis

A comparative analysis of similar compounds reveals distinct biological profiles:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Compound AC16H15N3O3SContains thiazoleAntimicrobial
Compound BC17H18N4O3SAdditional nitrogenAnticancer
Compound CC15H14N2O3SLacks methoxy groupModerate activity

Properties

Molecular Formula

C21H25N3O3S

Molecular Weight

399.5 g/mol

IUPAC Name

2-(2-methoxyethyl)-1-oxo-N-(1,3-thiazol-2-yl)spiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C21H25N3O3S/c1-27-13-12-24-19(26)16-8-4-3-7-15(16)17(21(24)9-5-2-6-10-21)18(25)23-20-22-11-14-28-20/h3-4,7-8,11,14,17H,2,5-6,9-10,12-13H2,1H3,(H,22,23,25)

InChI Key

REDCZMLFEPNOEE-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC4=NC=CS4

Origin of Product

United States

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